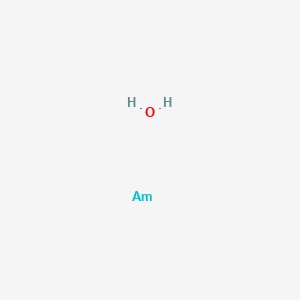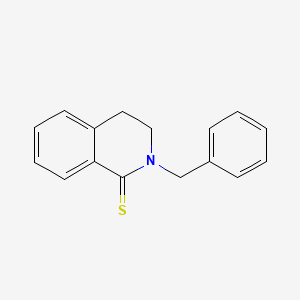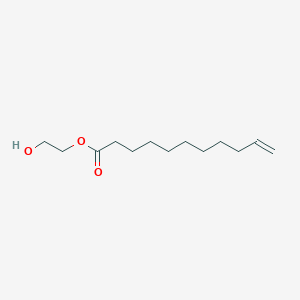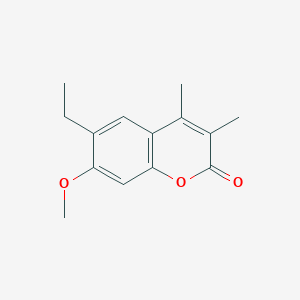
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and an iodoacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with iodoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoacetate group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-Methyl-2-(propan-2-yl)cyclohexyl acetate or other substituted derivatives.
Oxidation: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanone or 5-Methyl-2-(propan-2-yl)cyclohexanoic acid.
Reduction: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanol.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the iodoacetate group into various molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate involves its interaction with specific molecular targets such as enzymes or receptors. The iodoacetate group can act as an alkylating agent, modifying the active sites of enzymes and altering their activity. This modification can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
5-Methyl-2-(propan-2-yl)cyclohexanol: The alcohol precursor used in the synthesis of the iodoacetate ester.
5-Methyl-2-(propan-2-yl)cyclohexanone: An oxidation product of the compound.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity and potential biological activity. The iodine atom makes the compound more versatile in substitution reactions, allowing for the introduction of various functional groups. Additionally, the ester linkage provides opportunities for hydrolysis and further chemical modifications.
Properties
CAS No. |
106916-71-6 |
|---|---|
Molecular Formula |
C12H21IO2 |
Molecular Weight |
324.20 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-iodoacetate |
InChI |
InChI=1S/C12H21IO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 |
InChI Key |
DUWGEWXMZGKHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CI)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


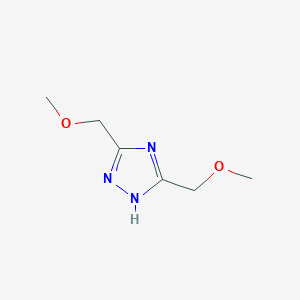
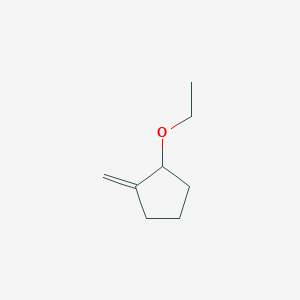
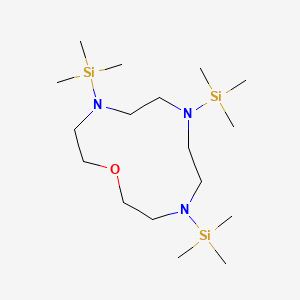
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

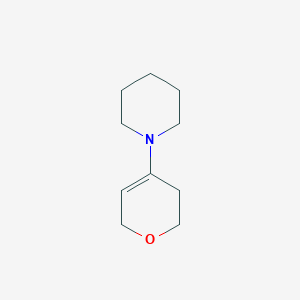
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
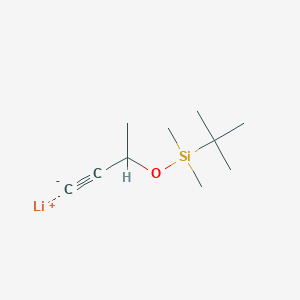
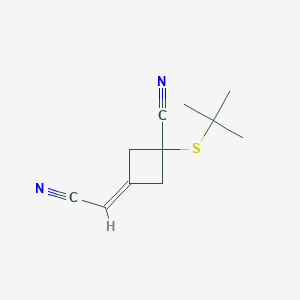
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
